tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate
CAS No.: 1085412-36-7
Cat. No.: VC4249848
Molecular Formula: C16H21N3O3
Molecular Weight: 303.362
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1085412-36-7 |
---|---|
Molecular Formula | C16H21N3O3 |
Molecular Weight | 303.362 |
IUPAC Name | tert-butyl N-[2-(2-aminoquinolin-4-yl)oxyethyl]carbamate |
Standard InChI | InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)18-8-9-21-13-10-14(17)19-12-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,17,19)(H,18,20) |
Standard InChI Key | QZMRBSSSRBBFCU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOC1=CC(=NC2=CC=CC=C21)N |
Introduction
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate is a chemical compound with the CAS number 1085412-36-7. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Synthesis Overview:
-
Starting Materials: Quinoline derivatives and carbamate precursors.
-
Reaction Conditions: Typically involves a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).
-
Product Isolation: Purification methods may include chromatography.
Potential Applications:
-
Pharmaceutical Development: The quinoline moiety is known for its biological activity, making derivatives like tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate interesting candidates for drug development.
-
Biological Studies: The compound could be used to study interactions with biological targets, such as enzymes or receptors.
Compound Specifications:
Property | Value |
---|---|
CAS Number | 1085412-36-7 |
Molecular Formula | C₁₆H₂₁N₃O₃ |
Molecular Weight | 303.36 g/mol |
Purity | 95.00% |
IUPAC Name | tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume